molecular formula C10H8Cl2N2O B1449691 1-(2,6-Dichlorobenzyl)-1H-pyrazol-4-ol CAS No. 1593419-05-6

1-(2,6-Dichlorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1449691
M. Wt: 243.09 g/mol
InChI Key: ZERSNDWGLSLRAC-UHFFFAOYSA-N
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Description

“1-(2,6-Dichlorobenzyl)piperazine” is a chemical compound with the molecular formula C11H14Cl2N2 . It has a molecular weight of 245.15 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Dichlorobenzyl)piperazine” consists of a piperazine ring attached to a 2,6-dichlorobenzyl group .


Physical And Chemical Properties Analysis

“1-(2,6-Dichlorobenzyl)piperazine” is a solid with a melting point of 54-62 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Fascinating Variability in Chemistry and Properties

A study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds related to pyridine and benzimidazole/benzthiazole derivatives, highlighting the diverse chemical properties and potential applications in spectroscopy, magnetism, and bioactivity. This study lays the groundwork for understanding the structural variability and potential of pyrazole derivatives (Boča, Jameson, & Linert, 2011).

Heterocycles and Dyes Synthesis

Gomaa and Ali (2020) provide an overview of the use of pyrazole derivatives, including 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, as building blocks for synthesizing various heterocyclic compounds and dyes. This review emphasizes the compound's reactivity and utility in creating novel materials with potential applications in pharmaceuticals and materials science (Gomaa & Ali, 2020).

Pyranopyrimidine Core in Medicinal Chemistry

Parmar, Vala, and Patel (2023) discuss the importance of pyranopyrimidine scaffolds, closely related to pyrazole chemistry, in drug development due to their bioavailability and broad synthetic applications. The review highlights the use of hybrid catalysts in synthesizing these compounds, suggesting potential for further exploration in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyrazole Heterocycles in Organic Synthesis

A study by Dar and Shamsuzzaman (2015) reviews the synthesis and applications of pyrazole heterocycles, underlining their significance in medicinal chemistry due to a wide range of biological activities. This review provides insight into synthetic strategies and the role of pyrazole derivatives as key intermediates in organic synthesis (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

A comprehensive review by Shaaban, Mayhoub, and Farag (2012) focuses on the therapeutic applications of pyrazoline derivatives, showcasing their pharmacological diversity and potential in developing new treatments. The article covers a range of biological activities, highlighting the centrality of pyrazole scaffolds in drug design (Shaaban, Mayhoub, & Farag, 2012).

Safety And Hazards

The safety data sheet for “1-(2,6-Dichlorobenzyl)piperazine” indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSNDWGLSLRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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